Cas no 2229265-76-1 (1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine)

1-(5-Chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine is a specialized organic compound featuring a cyclobutyl core substituted with difluoromethyl and methanamine groups, along with a 5-chloro-2-methoxyphenyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of fluorine enhances metabolic stability and bioavailability, while the chloro-methoxy aromatic group contributes to selective binding interactions. Its rigid cyclobutyl framework offers conformational restraint, potentially improving target specificity. The compound is suited for applications requiring precise molecular recognition, such as enzyme inhibition or receptor modulation. High purity and well-defined stereochemistry ensure reproducibility in synthetic and medicinal chemistry studies.
1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine structure
2229265-76-1 structure
Product Name:1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine
CAS No:2229265-76-1
MF:C12H14ClF2NO
MW:261.695469379425
CID:6086000
PubChem ID:165654576
Update Time:2025-10-28

1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine
    • EN300-1941622
    • [1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutyl]methanamine
    • 2229265-76-1
    • Inchi: 1S/C12H14ClF2NO/c1-17-10-3-2-8(13)4-9(10)11(7-16)5-12(14,15)6-11/h2-4H,5-7,16H2,1H3
    • InChI Key: IQIZVKQWBRTVIG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1(CN)CC(C1)(F)F)OC

Computed Properties

  • Exact Mass: 261.0731981g/mol
  • Monoisotopic Mass: 261.0731981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.2Ų

1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine Pricemore >>

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Additional information on 1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine

1-(5-Chloro-2-Methoxyphenyl)-3,3-Difluorocyclobutylmethanamine: A Comprehensive Overview

The compound 1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229265-76-1) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and a cyclobutane ring substituted with two fluorine atoms. These structural features contribute to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery, particularly in the development of novel therapeutic agents. The presence of chlorine and methoxy groups in the aromatic ring of this compound suggests potential applications in modulating biological pathways. Additionally, the cyclobutane ring with two fluorine atoms introduces rigidity and electronic effects that could enhance its binding affinity to specific molecular targets.

One of the most promising applications of 1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine lies in its potential as a building block for complex molecular architectures. Researchers have demonstrated that such compounds can serve as intermediates in the synthesis of bioactive molecules, including kinase inhibitors and GPCR modulators. The ability to fine-tune the electronic and steric properties of this compound makes it an attractive candidate for further exploration in medicinal chemistry.

From a synthetic perspective, the preparation of 1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine involves a series of carefully controlled reactions. The synthesis typically begins with the formation of the aromatic ring via electrophilic substitution reactions, followed by the introduction of the methoxy and chlorine substituents. The cyclobutane ring is then constructed through a combination of alkylation and fluorination steps, ensuring precise control over stereochemistry and regioselectivity.

The integration of fluorinated cyclobutane rings into organic molecules has been a topic of intense research interest due to their unique physical and chemical properties. Fluorine substitution can significantly alter the lipophilicity and metabolic stability of a compound, which are critical factors in drug design. In this compound, the two fluorine atoms on the cyclobutane ring not only enhance its stability but also provide opportunities for further functionalization.

Moreover, computational studies have revealed that 1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine exhibits favorable pharmacokinetic profiles. Molecular modeling techniques have shown that this compound has the potential to permeate cellular membranes efficiently while maintaining adequate solubility in aqueous environments. These properties make it an ideal candidate for further preclinical testing in various disease models.

In conclusion, 1-(5-chloro-2-methoxyphenyl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229265-76-1) represents a cutting-edge advancement in organic synthesis with broad implications for drug discovery and materials science. Its unique structure, combined with recent research findings, underscores its potential as a versatile building block for developing innovative therapeutic agents and advanced materials.

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